molecular formula C14H10N4 B15155998 1,1'-Bibenzimidazole CAS No. 75261-44-8

1,1'-Bibenzimidazole

Katalognummer: B15155998
CAS-Nummer: 75261-44-8
Molekulargewicht: 234.26 g/mol
InChI-Schlüssel: XWOFZMGLZBUKRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Bibenzo[d]imidazole is a heterocyclic compound characterized by the presence of two benzimidazole units connected via a single bond This compound is notable for its structural complexity and the presence of nitrogen atoms, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1’-Bibenzo[d]imidazole can be synthesized through several methods. One common approach involves the alkylation of a disodium derivative of 1H,1’H-2,2’-bibenzo[d]imidazole with alkyl halides . This method allows for the introduction of various substituents, enhancing the compound’s solubility and reactivity. The reaction typically requires the presence of a base and proceeds under mild conditions.

Industrial Production Methods: Industrial production of 1,1’-Bibenzo[d]imidazole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-Bibenzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation can yield monoalkyl or dialkyl derivatives, which have distinct properties and applications .

Wissenschaftliche Forschungsanwendungen

1,1’-Bibenzo[d]imidazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,1’-Bibenzo[d]imidazole involves its interaction with molecular targets through its nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the compound forms stable complexes with metal ions, which can be utilized in catalysis and material science .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,1’-Bibenzo[d]imidazole is unique due to its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions. Its structural complexity and the presence of nitrogen atoms contribute to its wide range of applications in different fields .

Eigenschaften

CAS-Nummer

75261-44-8

Molekularformel

C14H10N4

Molekulargewicht

234.26 g/mol

IUPAC-Name

1-(benzimidazol-1-yl)benzimidazole

InChI

InChI=1S/C14H10N4/c1-3-7-13-11(5-1)15-9-17(13)18-10-16-12-6-2-4-8-14(12)18/h1-10H

InChI-Schlüssel

XWOFZMGLZBUKRA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2N3C=NC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.